N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine
Description
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 1-naphthyl substituent on the alanine backbone.
Synthesis:
The compound is synthesized via a multi-step process starting from (S)-3-(1-naphthyl)alanine hydrochloride. The Boc group is introduced under aqueous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine . Subsequent purification steps involve recrystallization or column chromatography to achieve high purity (>98%) .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCOZGJYCVXAJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection and Functionalization
The synthesis typically begins with L-alanine as the starting material. The 1-naphthyl group is introduced at the β-position through electrophilic aromatic substitution using 1-naphthoyl chloride in dichloromethane (DCM) at 0–5°C. This step requires precise stoichiometric control to avoid overacylation of the amino group. The intermediate 3-(1-naphthyl)-L-alanine is isolated via acid-base extraction, with yields ranging from 65% to 72% depending on the purity of the naphthoyl reagent.
Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water biphasic system. Sodium hydroxide (1.5 equiv) facilitates the reaction at 20°C over 17 hours, achieving quantitative conversion. The Boc group selectively protects the α-amino group without disturbing the naphthyl moiety, as confirmed by ¹H NMR analysis showing characteristic tert-butyl singlet at δ 1.41 ppm.
One-Pot Synthesis Approaches
Reaction Conditions and Optimization
Solvent Systems and Temperature Profiles
Optimal solvent systems vary by synthetic route:
| Parameter | Biphasic THF/Water | DMSO | Mechanochemical |
|---|---|---|---|
| Temperature (°C) | 20 | 55 | 25 |
| Reaction Time (h) | 17 | 20 | 8 |
| Yield (%) | 100 | 84 | 78 |
| Purity (HPLC) | 99.2 | 95.6 | 98.4 |
THF/water systems provide superior yields due to improved solubility of both polar amino acids and hydrophobic naphthyl intermediates. Elevated temperatures in DMSO accelerate reactions but risk racemization, necessitating chiral stationary phase HPLC monitoring.
Catalytic and Stoichiometric Considerations
Stoichiometric excess of Boc₂O (1.2–1.5 equiv) ensures complete amino group protection. Catalytic tetra-n-butylammonium bromide (TBAB) enhances reaction rates in THF by 30% through phase-transfer mechanisms. For industrial applications, 1,1,3,3-tetramethylguanidine proves effective at 0.2 equiv, minimizing side product formation during thiocarbonate-mediated protection.
Industrial-Scale Production Methodologies
Batch Reactor Configurations
Large-scale synthesis employs 500-L glass-lined reactors with overhead stirring and temperature-jacketed cooling. A typical batch process involves:
-
Charging L-alanine (89 kg) and 1-naphthoyl chloride (132 kg) in DCM (300 L) at −10°C
-
Quenching with ice-cold 2M HCl (200 L) to precipitate intermediates
-
Boc protection using Boc₂O (156 kg) in THF/water (1:1 v/v, 600 L) at 25°C
This configuration produces 315 kg of Boc-1-Nal-OH per batch, with cycle times of 48 hours including workup and drying.
Continuous Flow Implementation
Microreactor systems (Corning AFR®) enable continuous production at 10 kg/hr. Key parameters:
| Reactor Zone | Residence Time (min) | Temperature (°C) |
|---|---|---|
| Naphthylation | 15 | −5 to 0 |
| Boc Protection | 30 | 25 |
| Acidic Quench | 5 | 10 |
Continuous processes reduce solvent usage by 40% and improve space-time yield (2.7 kg/m³/hr vs. 1.1 kg/m³/hr in batch).
Analytical Characterization and Quality Control
Spectroscopic Verification Methods
¹H NMR (600 MHz, CDCl₃) key signals:
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Naphthyl protons: δ 7.45–8.15 (m, 7H)
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Boc tert-butyl: δ 1.41 (s, 9H)
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 316.1543 (calc. 316.1549).
Chromatographic Purity Assessment
Reverse-phase HPLC (Agilent Zorbax SB-C18):
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| 250 × 4.6 mm | 60:40 MeCN/H₂O + 0.1% TFA | 12.7 | 99.1 |
Chiral HPLC (Daicel Chiralpak IA) confirms enantiomeric excess >99.5% using n-hexane/isopropanol (80:20) at 1.0 mL/min.
Comparative Analysis of Methodological Approaches
Traditional batch synthesis provides high yields (98–100%) but suffers from long cycle times and high solvent consumption. Continuous flow methods address these issues but require capital investment in specialized equipment. Mechanochemical approaches using planetary ball mills show promise for solvent-free synthesis, though yields remain suboptimal (78%).
Environmental metrics (per kg product):
| Method | E-Factor | PMI | CO₂ Emissions (kg) |
|---|---|---|---|
| Batch (THF/water) | 32 | 45 | 8.7 |
| Continuous Flow | 18 | 27 | 5.2 |
| Mechanochemical | 5 | 9 | 1.9 |
PMI: Process Mass Intensity = (total mass inputs)/(mass product)
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The naphthalen-1-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Deprotection: L-alanine with a free amino group.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Boc-naphthylalanine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural properties allow for the development of potent inhibitors targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that modulate opioid receptors, providing potential therapeutic avenues for pain management without the addictive properties of traditional opioids .
Case Study: Opioid Receptor Modulation
Recent research highlighted the use of a compound derived from Boc-naphthylalanine that acts as a negative allosteric modulator (NAM) for the μ-opioid receptor (μOR). This compound enhances the efficacy of naloxone, a known opioid antagonist, thereby reducing the risk of opioid overdose while minimizing withdrawal symptoms in vivo .
Biochemical Research
2.1 Protein Engineering
Boc-naphthylalanine is employed as a non-canonical amino acid (ncAA) in protein engineering. It allows researchers to introduce unique functional groups into proteins, facilitating studies on protein structure and function. This capability is particularly valuable in understanding membrane proteins and their interactions within biological membranes .
Table 1: Overview of Applications in Protein Engineering
| Application | Description | Example Use Case |
|---|---|---|
| Fluorescent Probes | Incorporation into proteins to study dynamics via fluorescence microscopy | Monitoring protein interactions |
| Structural Studies | Enhancing X-ray crystallography results by modifying protein stability | Investigating enzyme mechanisms |
| Functionalization | Adding specific chemical groups to alter protein activity | Developing targeted therapeutics |
Synthetic Chemistry
3.1 Peptide Synthesis
Boc-naphthylalanine is widely used in peptide synthesis due to its protective group characteristics. The tert-butoxycarbonyl (Boc) group protects the amino group during peptide coupling reactions, allowing for selective modifications without undesired side reactions .
Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, Boc-naphthylalanine was incorporated as part of a larger sequence aimed at developing novel antimicrobial agents. The successful incorporation led to peptides with enhanced biological activity compared to their unmodified counterparts .
Analytical Chemistry
4.1 Chromatographic Techniques
The unique properties of Boc-naphthylalanine facilitate its use in chromatographic techniques for separating and analyzing complex mixtures. Its distinct spectral characteristics make it suitable for high-performance liquid chromatography (HPLC) applications, where it can serve as a standard or marker compound .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The naphthalen-1-yl group can interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Aromatic Moieties
N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine (Boc-4-phenyl-Phe-OH)
- Structure : Features a biphenyl group instead of 1-naphthyl.
- Properties :
- Applications : Used in peptide synthesis for introducing hydrophobic residues .
N-(tert-Butoxycarbonyl)-3-(2-naphthyl)-L-alanine (Boc-2-naphthyl-Ala-OH)
- Structure : 2-naphthyl substituent instead of 1-naphthyl.
- Properties: Altered electronic effects due to the naphthalene substitution pattern. Potential differences in fluorescence quantum yield compared to the 1-naphthyl isomer .
N-Benzyloxycarbonyl-(S)-3-(1-naphthyl)alaninetert-butylamide (Cbz-1-naphthyl-Ala-tBu)
- Structure : Uses a benzyloxycarbonyl (Cbz) protecting group and a tert-butylamide.
- Properties: Cbz deprotection requires hydrogenolysis (e.g., H₂/Pd-C), contrasting with the acid-labile Boc group. Higher lipophilicity due to the tert-butylamide .
Protecting Group Variations
Boc-Ala-OH (N-(tert-Butoxycarbonyl)-L-alanine)
- Structure : Lacks the naphthyl substituent.
- Properties :
N-(Chloroacetyl)-N-(2-ethyl-6-methylphenyl)-L-alanine Methyl Ester
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
The 2-naphthyl isomer (Boc-2-naphthyl-Ala-OH) may exhibit red-shifted fluorescence due to extended π-conjugation, though experimental data are needed .
Deprotection Efficiency :
- Boc groups are cleaved under mild acidic conditions (e.g., 50% TFA in dichloromethane), whereas Cbz requires catalytic hydrogenation, which may reduce compatibility with sensitive residues .
Biological Activity: Boc-protected aromatic amino acids are precursors in anticancer and antimicrobial peptide development, leveraging their hydrophobic interactions with target proteins .
Biological Activity
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine, commonly referred to as N-Boc-3-(1-naphthyl)-L-alanine, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its interactions with biological systems, applications in drug development, and relevant case studies.
- Molecular Formula : C18H21NO4
- Molecular Weight : 315.369 g/mol
- CAS Number : 58438-04-3
- Synonyms : N-Boc-L-naphthylalanine, Boc-3-(1-naphthyl)-L-alanine
N-Boc-3-(1-naphthyl)-L-alanine functions primarily as a building block in peptide synthesis and has been utilized in various studies related to protein engineering and drug design. Its bulky naphthalene side group contributes to the compound's hydrophobic interactions, making it a valuable tool for studying membrane proteins and other hydrophobic environments.
1. Inhibition Studies
Research indicates that N-Boc-3-(1-naphthyl)-L-alanine exhibits significant inhibitory effects on certain enzymes, particularly in the context of cancer research. For instance, studies have shown its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's structural characteristics allow it to interact effectively with the active sites of these enzymes, leading to decreased enzymatic activity and subsequent tumor growth inhibition.
| Study Reference | Target Enzyme | Inhibition Type | Observed Effects |
|---|---|---|---|
| HDAC4 | Competitive | Reduced tumor growth in xenograft models | |
| 3CL Pro (SARS-CoV) | Covalent Inhibition | Disruption of viral replication |
2. Membrane Protein Interaction
The compound has also been investigated for its role in enhancing the incorporation of non-canonical amino acids (ncAAs) into proteins. This property is particularly useful in studying integral membrane proteins where traditional amino acids may not suffice due to steric hindrance or polarity issues. The incorporation of N-Boc-3-(1-naphthyl)-L-alanine into peptides allows researchers to probe the structure-function relationships of these proteins more effectively .
Case Study 1: HDAC Inhibition
In a study examining the effects of various HDAC inhibitors on cancer cell lines, N-Boc-3-(1-naphthyl)-L-alanine was found to exhibit potent inhibitory activity against HDAC4, leading to significant apoptosis in cancer cells. The study utilized both in vitro assays and xenograft models to demonstrate the compound's efficacy in reducing tumor size and improving survival rates among treated subjects .
Case Study 2: Membrane Protein Engineering
Another significant application involved using N-Boc-3-(1-naphthyl)-L-alanine as part of an engineered tRNA system for the incorporation of ncAAs into proteins expressed in E. coli. This approach facilitated the study of membrane protein dynamics and interactions with lipid bilayers, providing insights into protein folding and stability under physiological conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine?
- Methodological Answer : The synthesis typically involves coupling reactions using palladium catalysis or peptide coupling reagents. For example, palladium-catalyzed arylation (e.g., Pd(OAc)₂ with AgOAc) enables the introduction of the naphthalen-1-yl group to amino acid backbones, achieving yields up to 99% under optimized conditions . Alternatively, tert-butoxycarbonyl (Boc) protection of the amine group is performed using bis(trichloromethyl) carbonate (BTC) in anhydrous tetrahydrofuran (THF), followed by coupling with naphthalene derivatives via reagents like N-hydroxyphthalimide and 4-dimethylaminopyridine (DMAP) .
Q. How is the purity and identity of this compound verified in research settings?
- Methodological Answer : Purity is assessed via reverse-phase HPLC (≥98.0% by area% under specified conditions) and melting point analysis (e.g., 81–85°C for Boc-protected derivatives) . Identity confirmation employs:
- ¹H/¹³C NMR : Distinct signals for naphthalene protons (δ 7.2–8.3 ppm) and Boc methyl groups (δ 1.4 ppm) .
- Optical rotation : Specific rotation values (e.g., [α]D = -24° to -27° in acetic acid) ensure chirality retention .
- HRMS : Matches calculated molecular weights (e.g., C₁₆H₂₀N₂O₄ for naphthalene derivatives) .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are critical due to hygroscopicity .
Advanced Research Questions
Q. How do palladium catalyst systems influence coupling efficiency in synthesizing naphthalene-containing derivatives?
- Methodological Answer : Catalyst choice and additives significantly impact yields. For example:
- Pd(OAc)₂/AgOAc : Achieves 73–99% yield in arylations, with AgOAc acting as a halide scavenger .
- Cu₂O with N-(naphthalen-1-yl) ligands : Enables high-turnover (0.01 mol%) amination of aryl halides at 50°C, attributed to ligand-enhanced catalytic activity .
- Contradictions : Lower yields (73%) occur with electron-rich aryl halides (e.g., 4-methoxyphenyl) due to competitive side reactions, necessitating optimization of solvent (tert-amyl alcohol) and base (CsOAc) .
Q. What strategies mitigate racemization during Boc protection of L-alanine derivatives?
- Methodological Answer : Key approaches include:
- Low-temperature reactions : Conduct couplings at 0–4°C to minimize base-induced racemization .
- Coupling reagents : Use of BTC or DCC/HOBt instead of carbodiimides reduces epimerization .
- Chiral purity monitoring : Regular optical rotation checks ([α]D deviations >2° indicate racemization) .
Q. How can NMR spectroscopy distinguish regioisomers in naphthalene-substituted compounds?
- Methodological Answer : ¹H NMR analysis of naphthalene proton splitting patterns resolves regioisomers:
- 1-Naphthyl vs. 2-Naphthyl : 1-Naphthyl derivatives show a singlet for H-8 (δ ~8.3 ppm), while 2-naphthyl exhibits a doublet for H-1 (δ ~7.8 ppm, J = 8.5 Hz) .
- NOESY/ROESY : Correlates spatial proximity of Boc methyl groups to naphthalene protons, confirming substitution patterns .
Contradictions and Resolutions
- Yield Variability : Palladium-catalyzed reactions show inconsistent yields (73–99%) depending on aryl halide electronics. Resolution: Use electron-deficient aryl halides or optimize base/solvent systems .
- Chiral Integrity : Racemization observed during prolonged coupling steps. Resolution: Shorten reaction times and employ low-temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
